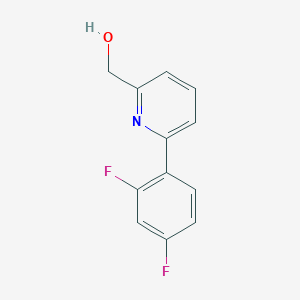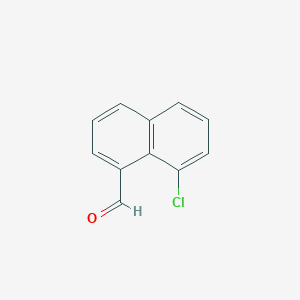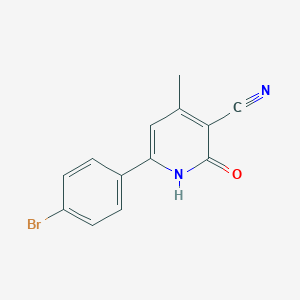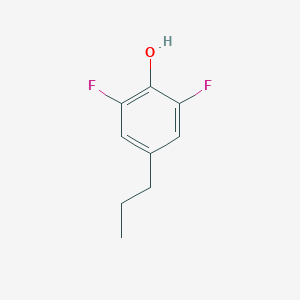
2,6-Difluoro-4-propylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-4-propylphenol is an organic compound with the molecular formula C9H10F2O It is a derivative of phenol, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at positions 2 and 6, and a propyl group is attached at position 4
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-propylphenol can be achieved through several methods. One common approach involves the fluorination of 4-propylphenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added slowly to a solution of 4-propylphenol in an appropriate solvent, such as acetonitrile, at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 2,6-Difluoro-4-propylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding quinone.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 2,6-difluoro-4-propylquinone.
Reduction: Formation of 2,6-difluoro-4-propylhydroquinone.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学研究应用
2,6-Difluoro-4-propylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,6-Difluoro-4-propylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
2,6-Difluorophenol: Lacks the propyl group, leading to different chemical and biological properties.
4-Propylphenol: Lacks the fluorine atoms, resulting in lower reactivity and different applications.
2,6-Dichloro-4-propylphenol: Chlorine atoms instead of fluorine, leading to different reactivity and potential toxicity.
Uniqueness: 2,6-Difluoro-4-propylphenol is unique due to the combination of fluorine atoms and a propyl group, which imparts distinct chemical properties and potential applications. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it valuable in various research and industrial contexts.
属性
IUPAC Name |
2,6-difluoro-4-propylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5,12H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQZCTDZLUKETN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)F)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
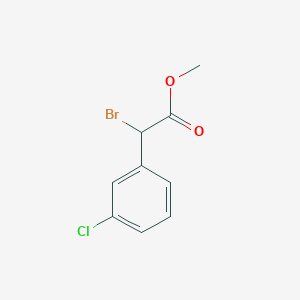
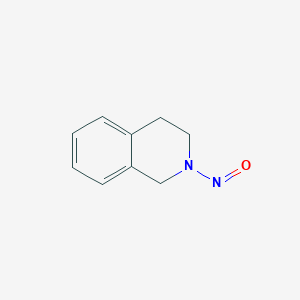

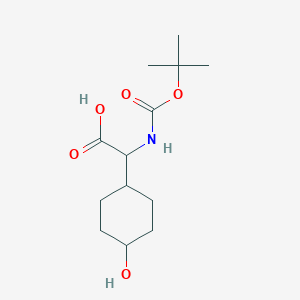
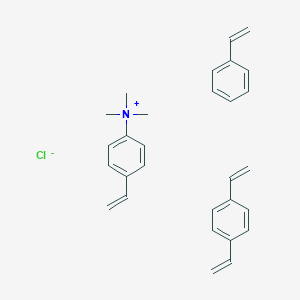


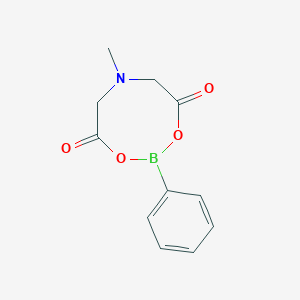
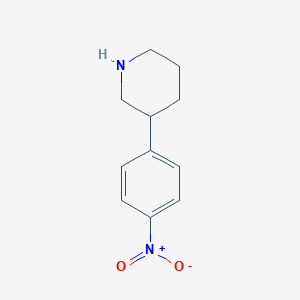
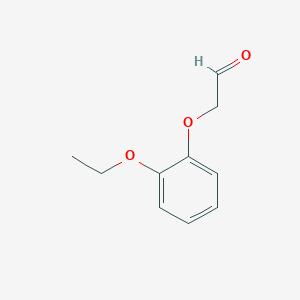
![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)
